DL-Thyroxine -

DL-Thyroxine

Catalog Number: EVT-249160
CAS Number:
Molecular Formula:
Molecular Weight: 776.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

DL-Thyroxine is synthesized through chemical processes that mimic the natural biosynthesis of thyroxine in the thyroid gland. It can be derived from natural sources, such as animal thyroid glands, or produced synthetically in laboratories.

Classification

DL-Thyroxine falls under the category of thyroid hormones and is classified as a hormone replacement therapy agent. It is often used in the treatment of conditions like hypothyroidism and is available in various formulations.

Synthesis Analysis

Methods

The synthesis of DL-Thyroxine can be achieved through several methods:

  1. Chemical Synthesis: Traditional methods involve the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release thyroxine. This process can be complex and requires multiple steps.
  2. Photolysis: Recent studies have demonstrated that photolysis can be employed to synthesize thyroid hormone metabolites from thyroxine and its analogs using near-ultraviolet light. This method allows for high-yield production of specific metabolites with minimal steps involved .
  3. Ionic Liquid Formulations: Another innovative approach involves converting DL-Thyroxine into ionic liquid forms to enhance solubility and bioavailability. This method utilizes choline-based ionic liquids combined with DL-Thyroxine sodium salt through anionic exchange reactions .

Technical Details

The photolysis method utilizes light wavelengths greater than 340 nm to induce chemical reactions that remove iodine atoms from the thyroxine structure, leading to the formation of various metabolites . The ionic liquid synthesis involves optimizing reaction conditions to achieve moderate to high yields while ensuring purity .

Molecular Structure Analysis

Structure

DL-Thyroxine has a complex molecular structure characterized by a phenolic ring and multiple iodine substituents. The molecular formula for DL-Thyroxine is C15H11I4N0. It consists of:

  • Amino Acid Backbone: Derived from tyrosine.
  • Iodinated Phenolic Rings: Typically containing four iodine atoms.

Data

The molecular weight of DL-Thyroxine is approximately 776.87 g/mol. The structural representation includes:

  • Two aromatic rings
  • An amino group
  • Four iodine atoms attached to the phenolic rings.
Chemical Reactions Analysis

Reactions

DL-Thyroxine participates in various chemical reactions, including:

  1. Deiodination: The removal of iodine atoms under specific conditions, which can alter its biological activity.
  2. Hydrolysis: Involves the breakdown of DL-Thyroxine into its constituent parts when exposed to water or aqueous solutions.

Technical Details

Photolysis reactions have been shown to preferentially remove iodine from the phenolic ring, leading to metabolites such as triiodothyronines . These reactions are significant for metabolic studies and understanding thyroid hormone dynamics.

Mechanism of Action

Process

DL-Thyroxine functions primarily by binding to nuclear receptors in target tissues, influencing gene expression related to metabolism and growth regulation. The mechanism involves:

  1. Cellular Uptake: DL-Thyroxine enters target cells through specific transporters.
  2. Receptor Binding: Once inside, it binds to thyroid hormone receptors located in the nucleus.
  3. Gene Regulation: This binding initiates transcriptional changes that enhance metabolic processes.

Data

The action of DL-Thyroxine results in increased basal metabolic rate, enhanced protein synthesis, and modulation of carbohydrate metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DL-Thyroxine typically appears as a white crystalline powder.
  • Solubility: It has limited solubility in water but can be dissolved in organic solvents.

Chemical Properties

  • Stability: DL-Thyroxine is stable under normal conditions but may degrade upon exposure to light or heat.
  • Melting Point: The melting point ranges around 240 °C.

Relevant data indicate that the compound should be stored away from light and moisture to maintain its efficacy .

Applications

Scientific Uses

DL-Thyroxine is widely used in:

  1. Clinical Medicine: Primarily for treating hypothyroidism and managing thyroid hormone levels post-thyroidectomy.
  2. Research: Utilized in studies investigating thyroid function, metabolism, and hormonal regulation.
  3. Pharmaceutical Development: Investigated for developing new formulations that enhance bioavailability and therapeutic effects.
Historical Synthesis and Development of DL-Thyroxine

Early Isolation and Structural Elucidation by Kendall and Harington

The foundational work on thyroxine began in 1914–1915 when Edward Calvin Kendall isolated a crystalline iodine-containing compound (65.3% iodine) from hydrolyzed hog thyroid tissue. This substance—later named thyroxine—represented the active principle of the thyroid gland, though obtaining sufficient quantities for study required laborious processing (33 grams took 15 months to isolate) [8]. Kendall’s isolation confirmed the iodine-dependent nature of thyroid physiology, but the structural identity remained unresolved.

In 1927, Charles Robert Harington and George Barger achieved a dual milestone: they definitively established thyroxine’s chemical structure as 3,5,3',5'-tetraiodo-ʟ-thyronine and executed its first total synthesis. Their structural assignment proved thyroxine was an ether-linked diphenyl derivative of tyrosine, specifically O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine [2] [8]. This work confirmed thyroxine as a tetraiodinated, tyrosine-based hormone with a diphenyl ether core, resolving decades of speculation about thyroid gland function. Harington further recognized that while natural thyroxine existed in the levo-rotatory (ʟ-) form, synthetic routes initially produced the racemic DL-thyroxine mixture [8].

Table 1: Key Milestones in Early Thyroxine Research

YearResearcher(s)AchievementSignificance
1890Bettencourt/SerranoFirst thyroid transplant in myxedemaDemonstrated thyroid’s endocrine role
1914–1915Edward KendallIsolation of crystalline thyroxineConfirmed iodine-dependent active principle
1927Harington & BargerStructural elucidation and total synthesisDefined thyroxine as tetraiodinated thyronine

Synthetic Pathways: Barger-Harington Method and Modern Modifications

The original Barger-Harington synthesis (1927) established the blueprint for DL-thyroxine production. This 8-step sequence began with 4-methoxyphenol (3), coupled with 3,4,5-triiodonitrobenzene (4) to form the diphenyl ether backbone. Subsequent reduction, diazotization, and cyanation yielded a nitrile intermediate (7), which was reduced and hydrolyzed to desiodo-thyroxine. Final iodination completed the synthesis [3]. While revolutionary, this method suffered from low yields (<5%), tedious purification, and the production of racemic DL-thyroxine rather than the physiologically active ʟ-enantiomer [3] [8].

Modern synthetic refinements emerged to address these limitations:

  • Chiral Resolution: Early DL-thyroxine batches required optical resolution to isolate bioactive ʟ-thyroxine using alkaloid salts (e.g., brucine) [8].
  • Direct Iodination: Streamlined routes used 3,5-diiodo-ʟ-tyrosine and 2,6-diiodophenol, condensed via oxidative coupling (Cu²⁺/O₂), reducing steps and improving enantiopurity [3].
  • Biocatalysis: Enzymatic deiodination of T4 to T3 informed reverse pathways for regioselective iodination, minimizing byproducts [3].
  • Solid-Phase Synthesis: Peptide-based methods enabled controlled ether formation and iodination, achieving >20% overall yields [3].

Table 2: Classical vs. Modern DL-Thyroxine Synthetic Methods

MethodKey Starting MaterialsStepsYieldAdvantages/Limitations
Barger-Harington (1927)4-Methoxyphenol, triiodonitrobenzene8<5%Historic significance; low yield, racemic
Oxidative Coupling3,5-Diiodo-ʟ-tyrosine, 2,6-diiodophenol410–15%Shorter route, enantioselective
Asymmetric SynthesisTyrosine derivatives via chiral auxiliaries6–712–18%High optical purity; complex chemistry

Evolution of Industrial Production Techniques (1920s–Present)

Industrial thyroxine manufacturing evolved through three distinct phases:

  • Animal-Derived Extracts (Pre-1950s): Desiccated thyroid glands (primarily porcine/bovine) dominated early therapy. Variability in iodine content and hormone ratios (T4:T3) led to inconsistent potency. Tablets contained 20% T3 alongside T4, complicating dosing [8].

  • Racemic DL-Thyroxine Synthesis (1927–1949): Harington’s synthesis enabled lab-scale DL-thyroxine production. However, the acid form exhibited poor oral bioavailability. Industrial processes scaled the Barger-Harington route but faced hurdles in yield and enantiopurity. The sodium salt conversion (1949) marked a critical advancement, enhancing solubility and stability for oral formulations [8].

  • Enantiopure ʟ-Thyroxine Dominance (Post-1950s): Identification of T3’s metabolic role (1952) and the peripheral deiodination pathway (T4→T3) shifted focus to levothyroxine (ʟ-T4) monotherapy. Regulatory changes (e.g., 1997 FDA reclassification) enforced strict bioequivalence standards for synthetic T4, requiring 95–105% potency throughout shelf life [8]. DL-Thyroxine persists primarily as a chemical intermediate and research tool, while current Good Manufacturing Practices (cGMP) ensure synthetic ʟ-thyroxine sodium exceeds 99.5% purity.

Table 3: Properties of DL-Thyroxine

PropertyValue
IUPAC Name(RS)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Molecular FormulaC₁₅H₁₁I₄NO₄
Molecular Weight776.87 g/mol
Key Structural FeaturesDiphenyl ether core, tetraiodination, tyrosine-derived carboxyl/amino groups
Primary RoleSynthetic precursor to enantiopure ʟ-thyroxine

The journey of DL-thyroxine—from Kendall’s isolates to Harington’s synthetic triumph—underpins modern thyroid pharmacology. While therapeutic use now centers on enantiopure ʟ-thyroxine sodium, the racemic compound remains a testament to the synergy between chemical innovation and endocrine science [2] [3] [8].

Properties

Product Name

DL-Thyroxine

Molecular Weight

776.87

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.